4'-Chloroacetophenone

Overview

Description

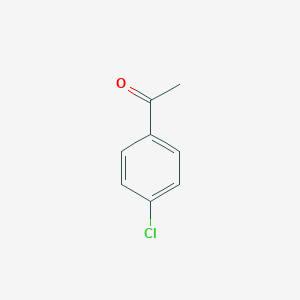

4’-Chloroacetophenone (CAS 99-91-2), also known as p-chloroacetophenone, is an aromatic ketone with the molecular formula C₈H₇ClO. It features a chlorine substituent at the para position of the acetophenone backbone, conferring distinct electronic and steric properties. This compound is widely employed in organic synthesis, particularly in biocatalytic reductions to produce chiral alcohols , pharmaceutical intermediates , and as a substrate for studying catalytic mechanisms . Its stability under hydrogenation conditions and compatibility with enzymes like carba reductases (AcCR) make it a valuable model substrate in asymmetric catalysis .

Preparation Methods

4’-Chloroacetophenone can be synthesized through several methods:

Chlorination of Acetophenone: This method involves passing chlorine gas into boiling acetophenone.

Friedel-Crafts Acylation: Another common method is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst.

Palladium-Catalyzed Coupling: A more modern approach involves the coupling of 4-chlorophenylboronic acid with acetonitrile using palladium diacetate and bipyridine as catalysts in tetrahydrofuran and water under an inert atmosphere.

Chemical Reactions Analysis

4’-Chloroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction: The carbonyl group in 4’-chloroacetophenone can be reduced to form 1-(4-chlorophenyl)ethanol or oxidized to form 4-chlorobenzoic acid.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and pyridine hydrobromide perbromide for bromination. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Pharmaceuticals

4'-Chloroacetophenone serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the production of analgesics and anti-inflammatory drugs due to its ability to undergo nucleophilic substitution reactions, forming more complex structures essential for therapeutic efficacy .

Agrochemical Production

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its chlorinated structure enhances biological activity against pests while maintaining a favorable environmental profile .

Organic Synthesis

This compound is frequently employed as a reagent in organic synthesis reactions, particularly in the formation of ketones and other functional groups. It is involved in catalytic processes that yield enantioselective products, which are crucial for developing chiral drugs .

Case Study 1: Enantioselective Alcohol Oxidation

A study demonstrated the use of this compound in enantioselective alcohol oxidation reactions using cold-active oxidoreductases sourced from Antarctic microorganisms. This application highlights its role in biocatalytic processes that are environmentally friendly and efficient for producing chiral alcohols .

Case Study 2: Synthesis of Novel Antimicrobial Agents

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. The compound was modified to create new derivatives that were tested against various bacterial strains, demonstrating potential for developing new antibiotics .

This compound is classified as a hazardous substance due to its lachrymatory properties, which can cause irritation to eyes and respiratory systems upon exposure . Proper handling protocols must be followed to mitigate risks associated with inhalation or skin contact.

Mechanism of Action

The mechanism of action of 4’-chloroacetophenone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Reactivity

Halogen-Substituted Acetophenones

- 4’-Haloacetophenones (X = F, Cl, Br, NO₂): Reduction Efficiency: In asymmetric reductions using Cynara scolopendrum L., 4’-chloroacetophenone achieves higher enantiomeric excess (e.e., 71.4–96.5%) and yield (29–36%) compared to 4’-fluoro- and 4’-bromoacetophenone. The nitro derivative (4’-nitroacetophenone) shows similar yields but slightly lower e.e. . Substrate Specificity: Enzymes like recombinant AcCR exhibit 100% relative activity toward 4’-chloroacetophenone but reduced activity for bulkier substrates (e.g., 4’-methoxyacetophenone) due to steric hindrance .

- Positional Isomers (2’-, 3’-Chloroacetophenone): Biocatalytic Activity: Saccharomyces cerevisiae B5 reduces 2’-chloroacetophenone with higher activity and stereoselectivity than 3’- and 4’-isomers. Activity order: 2’- > 4’- > 3’-chloroacetophenone . Catalytic Stability: 4’-Chloroacetophenone resists dehalogenation under hydrogenation with gold-platinum nanoparticles (NPs), whereas 2’-chloroacetophenone may undergo partial dechlorination with traditional Pt/C catalysts .

Alkyl- and Methoxy-Substituted Acetophenones

- 4’-Methylacetophenone: Reduction Kinetics: Wild-type Acetobacter pasteurianus GIM1.158 reduces 4’-methylacetophenone to (S)-alcohol with ≥99% e.e. but requires longer reaction times compared to 4’-chloroacetophenone . Catalytic Efficiency: Mutant enzymes show 64-fold higher efficiency for ethyl 4-cyanobenzoylformate (a bulky substrate) than for 4’-chloroacetophenone .

- 4’-Methoxyacetophenone: Steric Limitations: The methoxy group reduces enzymatic activity in carba reductases (AcCR) due to increased steric bulk, lowering catalytic turnover .

Catalytic and Thermodynamic Properties

Reduction Potential and Stability

- In contrast, C–Br bonds (e.g., in 4’-bromoacetophenone) require lower potentials, making them more reactive in cross-coupling reactions .

- Dehalogenation Resistance: Gold-platinum NPs avoid dechlorination during ketone reduction, unlike commercial Pt/C or Pd/C catalysts, which degrade 4’-chloroacetophenone .

Data Tables

Table 1: Asymmetric Reduction of Acetophenone Derivatives

Table 2: Catalytic Parameters for AcCR-Catalyzed Reductions

| Substrate | Km (mM) | Vmax (μmol/min/mg) | Kcat (s⁻¹) | |

|---|---|---|---|---|

| 4’-Chloroacetophenone | 0.5–10 | 15.2 | 0.45 | |

| 4’-Methoxyacetophenone | 5.8 | 3.1 | 0.09 |

Biological Activity

4'-Chloroacetophenone (also known as p-chloroacetophenone) is an aromatic compound with significant biological activity, particularly noted for its applications in medicinal chemistry and toxicology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula and a molecular weight of approximately 154.59 g/mol. It is primarily recognized as a lachrymatory agent, causing irritation to mucous membranes and eyes upon exposure. This property has made it a subject of interest in studies related to chemical irritants and potential therapeutic applications.

Anticancer Properties

Research has indicated that chalcone derivatives, including those related to this compound, exhibit notable anticancer activities. A study synthesized various chalcones and evaluated their cytotoxicity against several human cancer cell lines, including MCF-7 (breast), A549 (lung), and HT-29 (colorectal) cells. The results demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and increased reactive oxygen species (ROS) levels, suggesting a potential mechanism for their anticancer effects .

Table 1: Cytotoxicity of Chalcone Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF-7 | <20 | Apoptosis induction |

| Compound 5 | A549 | <20 | ROS increase |

| Compound 23 | HT-29 | <20 | Caspase activation |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property positions it as a potential candidate for developing new antibacterial agents .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting the cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins and cytokines, making it relevant for treating inflammatory diseases .

Case Studies

- Cytotoxicity in Cancer Cells : In a study assessing the effects of synthesized chalcones, this compound derivatives were tested against several cancer cell lines. The findings indicated that these compounds significantly reduced cell viability at low concentrations, demonstrating their potential as anticancer agents .

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of chlorinated acetophenones found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in clinical settings for infection control .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic and extrinsic pathways, involving caspase activation and increased oxidative stress.

- Membrane Disruption : Its antimicrobial properties are linked to its ability to integrate into bacterial membranes, leading to structural damage and cell death.

- COX Inhibition : As an anti-inflammatory agent, it inhibits COX enzymes, thereby reducing inflammation and associated pain.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4’-chloroacetophenone in academic research, and how can purity be optimized?

- Oxidation of 1-(4-chlorophenyl)ethanol : A Ru(III)-based polyoxometalate catalyst achieves 98% yield for oxidizing 1-(4-chlorophenyl)ethanol to 4’-chloroacetophenone using 70% aqueous TBHP at room temperature .

- Microbial degradation : Pseudomonas sp. MB86 metabolizes 4-chlorobiphenyl to produce 4’-chloroacetophenone as a dead-end metabolite, identified via GC-MS and NMR .

- Quality control : Purity (≥95%) is verified using HPLC with UV detection (λ = 254 nm) and comparison to standardized retention times .

Q. What safety protocols are critical when handling 4’-chloroacetophenone in laboratory settings?

- Exposure mitigation : Use PPE (gloves, goggles, respirators) to prevent skin/eye contact. Decontaminate spills with activated charcoal or 5% sodium bisulfite solution .

- Toxicity management : Acute exposure causes corneal damage, photophobia, and dermatitis. Immediate irrigation with saline (eyes) or soap/water (skin) is essential . Chronic exposure risks include cataracts and asthma, necessitating regular health monitoring .

Q. Which analytical methods are most reliable for characterizing 4’-chloroacetophenone and its derivatives?

- GC-MS : Quantifies trace impurities and reaction byproducts (e.g., 3’-chloroacetophenone isomers) with a detection limit of 0.1 ppm .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes regioisomers (e.g., 2’- vs. 4’-chloroacetophenone) via distinct aromatic proton splitting patterns and carbonyl carbon shifts .

- Melting point analysis : Pure 4’-chloroacetophenone melts at 54–56°C; deviations indicate contamination .

Advanced Research Questions

Q. How do substituent positions (e.g., 3’- vs. 4’-chloro) affect enzyme kinetics in alcohol dehydrogenase systems?

- Substrate specificity : Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase shows 3x higher catalytic efficiency (kcat/KM) for 4’-chloroacetophenone than its 3’-isomer due to steric compatibility in the alkyl-binding pocket .

- Experimental design : Kinetic parameters (KM, Vmax) are determined using Michaelis-Menten plots under controlled pH (7.4) and temperature (37°C) .

Q. What catalytic systems enable efficient trifluoroethoxylation of 4’-chloroacetophenone?

- Palladium catalysis : Na[B(OCH2CF3)4] with Pd2dba3/tBuXPhos achieves 100% conversion in 1 hour at 100°C, producing trifluoroethoxy derivatives for pharmaceutical intermediates .

- Mechanistic insight : Oxidative addition of Pd(0) to the C-Cl bond is rate-determining, validated by kinetic isotope effect studies .

Q. How does microbial degradation of 4-chlorobiphenyl inform environmental fate studies of 4’-chloroacetophenone?

- Metabolic pathways : Pseudomonas sp. MB86 produces 4’-chloroacetophenone via oxidative cleavage of 4-chlorobiphenyl, alongside 2-oxo-2-(4’-chlorophenyl)ethanol .

- Analytical challenges : Differentiate biodegradation intermediates using LC-HRMS (resolution: 30,000) and isotopic labeling .

Q. What strategies resolve contradictions in structural assignments of chloroacetophenone isomers?

Properties

IUPAC Name |

1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZYGTVTZYSBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052668 | |

| Record name | 1-(4-Chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [MSDSonline] | |

| Record name | 4-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALC, ETHER | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1922 @ 20 °C/4 °C | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | 4-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

99-91-2 | |

| Record name | p-Chloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV4A71K303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

20-21 °C | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.